molecular formula C13H18BN3O2 B13591529 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole

1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B13591529
M. Wt: 259.11 g/mol
InChI Key: YQQNYUHLTKZTFK-UHFFFAOYSA-N
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Description

1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C14H19BN2O2 It is known for its unique structure, which includes a benzotriazole ring substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of a benzotriazole derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, reduced derivatives, and substituted benzotriazole compounds .

Scientific Research Applications

1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The benzotriazole ring also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets .

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-7-6-8-10-11(9)17(5)16-15-10/h6-8H,1-5H3

InChI Key

YQQNYUHLTKZTFK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=NN3C

Origin of Product

United States

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